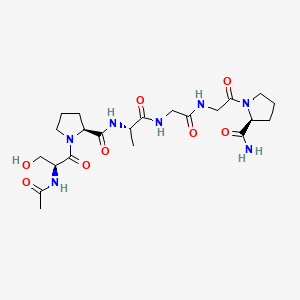

Acetyl hexapeptide-37

Descripción

Propiedades

Fórmula molecular |

C22H35N7O8 |

|---|---|

Peso molecular |

525.6 g/mol |

Nombre IUPAC |

(2S)-1-[2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C22H35N7O8/c1-12(26-21(36)16-6-4-8-29(16)22(37)14(11-30)27-13(2)31)20(35)25-9-17(32)24-10-18(33)28-7-3-5-15(28)19(23)34/h12,14-16,30H,3-11H2,1-2H3,(H2,23,34)(H,24,32)(H,25,35)(H,26,36)(H,27,31)/t12-,14-,15-,16-/m0/s1 |

Clave InChI |

WZUFKRTZHLMBTG-TUUVXOQKSA-N |

SMILES isomérico |

C[C@@H](C(=O)NCC(=O)NCC(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)C |

SMILES canónico |

CC(C(=O)NCC(=O)NCC(=O)N1CCCC1C(=O)N)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C |

Origen del producto |

United States |

Methodological & Application

Application Notes: In Vitro Analysis of AQP3 Expression Induced by Acetyl Hexapeptide-37

Audience: Researchers, scientists, and drug development professionals.

Abstract: These application notes provide a comprehensive guide to performing in vitro assays to evaluate the effect of Acetyl hexapeptide-37 on the expression of Aquaporin-3 (AQP3). This compound is a synthetic peptide known to enhance skin hydration by upregulating AQP3, a key water and glycerol (B35011) channel in epidermal keratinocytes.[1][2] An increased presence of AQP3 improves the water flux from the basal layer of the epidermis to the stratum corneum, contributing to overall skin moisture and barrier function.[1][3] This document offers detailed protocols for cell culture, peptide treatment, and the subsequent quantification of AQP3 at both the mRNA and protein levels using quantitative real-time PCR (qRT-PCR), Western blotting, and immunofluorescence.

Proposed Mechanism of Action

This compound is designed to interact with the skin's natural hydration mechanisms.[1] It is proposed to bind to specific receptors on keratinocytes, initiating a signaling cascade that leads to the increased transcription and translation of the AQP3 gene. The resulting elevation in AQP3 protein channels embedded in the keratinocyte cell membrane facilitates enhanced water and glycerol transport, thereby improving skin hydration and elasticity.[3][4]

Experimental Workflow Overview

The general workflow for assessing the in vitro efficacy of this compound involves culturing a suitable skin cell line, treating the cells with the peptide, and subsequently harvesting them for analysis of AQP3 gene and protein expression.

Quantitative Data Summary

In vitro studies have demonstrated the efficacy of this compound in stimulating AQP3 expression. The following table summarizes representative data from a study on human keratinocytes.[3]

| Treatment Group | Concentration | Incubation Time | Relative AQP3 mRNA Expression (Fold Change vs. Control) |

| Negative Control | 0 | 2 hours | 1.0 |

| This compound | 50 ng/mL | 2 hours | ~1.8 |

| This compound | 250 ng/mL | 2 hours | ~2.5 |

| Negative Control | 0 | 8 hours | 1.0 |

| This compound | 50 ng/mL | 8 hours | ~2.2 |

| This compound | 250 ng/mL | 8 hours | ~2.9 |

| Data adapted from an in vitro study by Lipotec S.A. on human keratinocytes.[3] |

Detailed Experimental Protocols

The following protocols are adapted from established methodologies for analyzing AQP3 expression in keratinocyte cell lines, such as HaCaT cells.[5][6]

Protocol 1: Cell Culture and Treatment

-

Cell Line: Human immortalized keratinocytes (HaCaT) or Normal Human Epidermal Keratinocytes (NHEK).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, chamber slides for immunofluorescence) to reach 70-80% confluency on the day of treatment.

-

Peptide Preparation: Prepare a stock solution of this compound in sterile, nuclease-free water. Further dilute to desired final concentrations (e.g., 50 ng/mL and 250 ng/mL) in serum-free culture medium immediately before use.[3]

-

Treatment:

-

Aspirate the culture medium from the cells.

-

Wash cells once with Phosphate-Buffered Saline (PBS).

-

Add the medium containing the appropriate concentration of this compound or vehicle (serum-free medium) as a negative control.

-

Incubate for the desired time period (e.g., 2, 8, or 24 hours).

-

Protocol 2: Quantification of AQP3 mRNA by qRT-PCR

This protocol allows for the precise measurement of AQP3 gene expression changes at the transcriptional level.[5]

-

RNA Isolation: Following treatment, lyse cells directly in the culture plate using a suitable reagent (e.g., TRIzol) and extract total RNA according to the manufacturer's protocol.

-

RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/280 ratio of ~2.0 is considered pure.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit) with random primers or oligo(dT) primers.

-

qRT-PCR:

-

Prepare a reaction mix containing cDNA template, forward and reverse primers for human AQP3 and a housekeeping gene (e.g., GAPDH, ACTB), and a qPCR master mix (e.g., SYBR Green).

-

Example Human Primer Sequences:

-

AQP3 Forward: 5'-GGT GGT GGT GAG TAT CCT CTT C-3'

-

AQP3 Reverse: 5'-GCA GCA GAG GAT GAG GAT G-3'

-

GAPDH Forward: 5'-GAA GGT GAA GGT CGG AGT C-3'

-

GAPDH Reverse: 5'-GAA GAT GGT GAT GGG ATT TC-3'

-

-

Perform the PCR in a real-time thermal cycler. A typical program includes an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 60s).

-

-

Data Analysis: Calculate the relative expression of AQP3 mRNA using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene and relative to the vehicle-treated control group.

Protocol 3: Quantification of AQP3 Protein by Western Blot

This protocol quantifies changes in AQP3 protein levels.[5]

-

Protein Extraction: Lyse treated cells with RIPA buffer containing a protease inhibitor cocktail. Scrape the cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against AQP3 (e.g., Rabbit anti-AQP3) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat anti-Rabbit-HRP) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Repeat the process for a loading control protein (e.g., GAPDH or β-actin).

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the AQP3 signal to the loading control signal.

Protocol 4: Visualization of AQP3 by Immunofluorescence (IF)

This qualitative/semi-quantitative method visualizes the AQP3 protein within the cells, particularly its localization in the cell membrane.

-

Cell Seeding: Culture and treat cells on glass coverslips or chamber slides as described in Protocol 1.

-

Fixation: After treatment, wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS, then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes (this step is crucial for intracellular targets).

-

Blocking: Wash three times with PBS and block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 30 minutes.

-

Primary Antibody: Incubate with the primary antibody against AQP3 diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 Goat anti-Rabbit) for 1-2 hours at room temperature in the dark.

-

Counterstaining: Wash three times with PBST. Counterstain cell nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

-

Mounting and Imaging: Wash a final three times with PBST. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Microscopy: Visualize the cells using a fluorescence or confocal microscope. AQP3 signal (e.g., green fluorescence) should be observed, particularly at the cell membrane, with nuclei stained blue. Compare the fluorescence intensity between control and treated groups.

References

Application Notes and Protocols: Western Blot Analysis of Aquaporin-3 Following Acetyl Hexapeptide-37 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl hexapeptide-37 is a synthetic peptide that has been shown to enhance skin hydration.[1][2][3] Its mechanism of action involves the upregulation of Aquaporin-3 (AQP3), a water and glycerol (B35011) channel protein crucial for maintaining skin moisture, elasticity, and barrier function.[1][4] AQP3 is predominantly expressed in the basal and spinous layers of the epidermis.[5][6] This document provides detailed protocols for the Western blot analysis of AQP3 expression in human keratinocytes treated with this compound, enabling researchers to quantify the peptide's efficacy.

Mechanism of Action

This compound functions by increasing the expression of the AQP3 gene in human keratinocytes.[2] This leads to a higher concentration of AQP3 protein in the cell membrane, which in turn enhances the transport of water from the basal layer of the epidermis to the stratum corneum.[1][3] This improved water flux results in better skin hydration and a strengthened skin barrier.[1][2] Beyond hydration, this compound has been associated with increased collagen I synthesis and keratinocyte proliferation, contributing to its anti-aging properties.[1][2]

Signaling Pathway

The primary signaling pathway initiated by this compound culminates in the increased expression of Aquaporin-3. While the precise upstream signaling cascade is not fully elucidated in the provided literature, the peptide is understood to interact with keratinocytes to boost AQP3 gene expression.

Caption: Signaling pathway of this compound leading to enhanced skin hydration.

Data Presentation

The following table summarizes the quantitative data from an in vitro study on the effect of this compound on AQP3 mRNA expression in human keratinocytes.

| Treatment Group | Concentration | Relative AQP3 mRNA Concentration (Arbitrary Units) | Fold Change vs. Negative Control |

| Negative Control | - | 1.0 | 1.0 |

| This compound | 50 ng/mL | ~2.5 | ~2.5 |

| This compound | 250 ng/mL | ~2.8 | ~2.8 |

| Positive Control | - | ~2.9 | ~2.9 |

Data adapted from an in vitro study by Lipotec S.A. as presented by Green River Polymers.[1]

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: Human epidermal keratinocytes (e.g., HaCaT cells).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment:

-

Seed keratinocytes in 6-well plates and grow to 70-80% confluency.

-

Starve the cells in serum-free medium for 24 hours prior to treatment.

-

Prepare stock solutions of this compound in sterile distilled water or an appropriate vehicle.

-

Treat cells with varying concentrations of this compound (e.g., 50 ng/mL and 250 ng/mL) for a specified time (e.g., 24 hours).

-

Include a vehicle-treated group as a negative control.

-

Protein Extraction

-

Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail.

-

Procedure:

-

Wash the treated cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add 100-200 µL of ice-cold RIPA buffer to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Sonicate the lysate briefly to shear DNA and increase protein yield.

-

Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C.[7]

-

Collect the supernatant containing the total protein and transfer to a new tube.

-

Determine the protein concentration using a BCA (bicinchoninic acid) protein assay kit.

-

Western Blot Protocol for Aquaporin-3

-

Sample Preparation:

-

Mix an equal amount of protein lysate (e.g., 20-30 µg) with 2x Laemmli sample buffer (containing β-mercaptoethanol).

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.

-

-

SDS-PAGE:

-

Load the denatured protein samples into the wells of a 12.5% (w/v) polyacrylamide gel.[7]

-

Run the gel in 1x Tris-glycine running buffer at 100-120V until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[7]

-

Perform the transfer using a wet or semi-dry transfer system at 100V for 1-2 hours or according to the manufacturer's instructions.

-

-

Immunoblotting:

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for AQP3 (e.g., rabbit anti-AQP3 polyclonal antibody) diluted in blocking buffer (e.g., 1:500 or 1:1000 dilution) overnight at 4°C with gentle agitation.[7]

-

Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in blocking buffer (e.g., 1:3000 dilution) for 1 hour at room temperature.[7]

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

-

Incubate the membrane with the ECL reagent for 1-5 minutes.

-

Visualize the protein bands using a chemiluminescence imaging system.[7] AQP3 is expected to appear as bands at approximately 27 kDa (non-glycosylated) and 30-40 kDa (glycosylated).[7]

-

-

Densitometry Analysis:

-

Quantify the intensity of the AQP3 bands using image analysis software (e.g., ImageJ).

-

Normalize the AQP3 band intensity to a loading control protein (e.g., GAPDH or β-actin) to account for variations in protein loading.

-

Experimental Workflow

Caption: Workflow for Western blot analysis of AQP3 expression.

References

- 1. green-river.eu [green-river.eu]

- 2. This compound | Diffuporine™ | Cosmetic Ingredients Guide [ci.guide]

- 3. experchem.com [experchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Is Aquaporin-3 a Determinant Factor of Intrinsic and Extrinsic Aging? An Immunohistochemical and Morphometric Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aquaporin-3 in Keratinocytes and Skin: Its Role and Interaction with Phospholipase D2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of Astaxanthin on the Expression and Activity of Aquaporin-3 in Skin in an In-Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: ELISA Protocol for Measuring Collagen I Stimulation by Acetyl Hexapeptide-37

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl hexapeptide-37 is a synthetic peptide that has garnered significant interest in the fields of dermatology and cosmetic science for its potent hydrating and anti-aging properties. Its primary mechanism of action involves the upregulation of Aquaporin-3 (AQP3), a crucial channel protein that facilitates the transport of water and glycerol (B35011) across cell membranes, thereby enhancing skin hydration and barrier function.[1][2] Beyond its hydrating effects, this compound has been shown to stimulate the synthesis of Collagen Type I, a key structural protein in the dermal extracellular matrix that is essential for maintaining skin firmness and elasticity.[2][3][4]

These application notes provide a detailed protocol for an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the in vitro stimulation of Collagen I secretion from human dermal fibroblasts (HDFs) upon treatment with this compound.

Mechanism of Action

This compound is understood to exert its collagen-stimulating effects through a multi-step process. The peptide enhances the expression of the AQP3 gene, leading to an increased number of AQP3 channels in the cell membrane of skin cells, including fibroblasts.[1][3] This improved hydration state is believed to create a more favorable environment for cellular functions. Furthermore, AQP3 expression in fibroblasts is linked to signaling pathways, such as those involving Transforming Growth Factor-beta (TGF-β) and Epidermal Growth Factor Receptor (EGFR), which are potent activators of collagen synthesis.[5][6][7] Upregulation of AQP3 may, therefore, amplify these pro-collagen signaling cascades, leading to increased production and secretion of Collagen I by fibroblasts.

Experimental Protocols

Part 1: Culture and Treatment of Human Dermal Fibroblasts (HDFs)

This protocol outlines the steps for seeding, treating, and harvesting supernatant from HDFs for subsequent analysis.

Materials:

-

Primary Human Dermal Fibroblasts (HDFs)

-

Fibroblast Growth Medium (e.g., DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin)

-

Serum-Free Basal Medium

-

This compound (powder form)

-

Sterile, cell culture-treated 24-well plates

-

Sterile PBS

-

TGF-β1 (Positive Control)

-

Sterile microcentrifuge tubes

Procedure:

-

Cell Seeding:

-

Culture HDFs in T-75 flasks until they reach 80-90% confluency.

-

Trypsinize the cells, neutralize, and centrifuge to obtain a cell pellet.

-

Resuspend the cell pellet in Fibroblast Growth Medium and perform a cell count.

-

Seed the HDFs into a 24-well plate at a density of 5 x 10⁴ cells per well in 1 mL of Fibroblast Growth Medium.

-

Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

-

Serum Starvation:

-

After 24 hours, aspirate the growth medium from each well.

-

Wash the cell monolayer gently with 1 mL of sterile PBS.

-

Add 0.5 mL of Serum-Free Basal Medium to each well.

-

Incubate for another 24 hours. This step synchronizes the cells and reduces basal collagen production.

-

-

Peptide Treatment:

-

Prepare a stock solution of this compound by dissolving it in sterile water or an appropriate buffer to a concentration of 1 mg/mL.

-

Prepare working solutions of this compound in Serum-Free Basal Medium. Based on concentrations used to assess AQP3 mRNA expression, suggested final concentrations for initial testing are 50 ng/mL, 100 ng/mL, and 250 ng/mL.[1]

-

Prepare a positive control of TGF-β1 at a final concentration of 10 ng/mL.

-

Prepare a negative control (vehicle) consisting of Serum-Free Basal Medium only.

-

Aspirate the starvation medium from the cells and add 0.5 mL of the prepared treatment solutions to the respective wells (perform in triplicate).

-

-

Incubation and Supernatant Collection:

-

Incubate the treated cells for 48-72 hours at 37°C and 5% CO₂. A 72-hour incubation is often sufficient for measurable collagen accumulation.[8]

-

After incubation, carefully collect the supernatant from each well into sterile, labeled microcentrifuge tubes.

-

Centrifuge the collected supernatants at 2,000 x g for 10 minutes at 4°C to pellet any cells or debris.

-

Transfer the clarified supernatant to new microcentrifuge tubes. Samples can be stored at -80°C or used immediately for ELISA.

-

Part 2: Collagen Type I ELISA Protocol

This protocol is based on a standard sandwich ELISA format. It is recommended to use a commercial Human Pro-Collagen I alpha 1 ELISA kit and follow the manufacturer's specific instructions. The following is a generalized procedure.

Materials:

-

Human Pro-Collagen I alpha 1 ELISA Kit (containing pre-coated plate, detection antibody, HRP-conjugate, standards, buffers, and substrate)

-

Clarified cell culture supernatants (from Part 1)

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and buffers as instructed in the ELISA kit manual.

-

Standard Curve: Create a standard curve by performing serial dilutions of the Collagen I standard provided in the kit.

-

Add Samples and Standards: Add 100 µL of each standard and experimental sample (supernatant) to the appropriate wells of the pre-coated microplate.

-

Incubation: Cover the plate and incubate for 2-2.5 hours at room temperature or as specified by the kit manufacturer.

-

Wash: Aspirate the liquid from each well and wash the plate 3-4 times with the provided Wash Buffer.

-

Add Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Cover and incubate for 1 hour at room temperature.

-

Wash: Repeat the wash step as described in step 5.

-

Add HRP Conjugate: Add 100 µL of Streptavidin-HRP conjugate to each well. Cover and incubate for 30-45 minutes at room temperature.

-

Wash: Repeat the wash step, typically for 5-7 times.

-

Add Substrate: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.

-

Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Read Absorbance: Immediately measure the optical density (O.D.) of each well at 450 nm using a microplate reader.

-

Data Analysis: Calculate the concentration of Collagen I in each sample by interpolating the O.D. values against the standard curve.

Data Presentation

The quantitative data should be summarized to compare the effects of different concentrations of this compound on Collagen I secretion. The results can be presented as the mean concentration of Collagen I (ng/mL) ± standard deviation and as a percentage increase over the vehicle control.

Table 1: Example Data for Collagen I Secretion by HDFs after 72-Hour Treatment

| Treatment Group | Concentration | Mean Collagen I (ng/mL) | Standard Deviation | % Increase vs. Vehicle |

| Vehicle Control | 0 | 125.4 | ± 10.2 | 0% |

| This compound | 50 ng/mL | 158.0 | ± 12.5 | 26.0% |

| This compound | 100 ng/mL | 181.8 | ± 15.1 | 45.0% |

| This compound | 250 ng/mL | 201.9 | ± 18.6 | 61.0% |

| Positive Control (TGF-β1) | 10 ng/mL | 272.1 | ± 20.5 | 117.0% |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary based on experimental conditions, cell line, and reagent sources.

References

- 1. green-river.eu [green-river.eu]

- 2. experchem.com [experchem.com]

- 3. This compound | Diffuporine™ | Cosmetic Ingredients Guide [ci.guide]

- 4. This compound | Benchchem [benchchem.com]

- 5. Association between aquaporin 3 and transforming growth factor-beta 1 levels in decidual tissue and serum of patients with missed abortion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TGF-beta3 stimulates and regulates collagen synthesis through TGF-beta1-dependent and independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. Human dermal fibroblast response to hyaluronic acid-based injectable dermal fillers: an in vitro study [termedia.pl]

Application Note: Assessing Keratinocyte Viability and Proliferation in Response to Acetyl Hexapeptide-37

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetyl hexapeptide-37, also known by the trade name Diffuporine™, is a synthetic peptide designed for advanced skincare applications.[1] Its primary mechanism of action involves enhancing the expression of Aquaporin-3 (AQP3), a protein channel crucial for water transport across cell membranes.[1][2][3] By upregulating AQP3 in keratinocytes, this compound facilitates improved water flux from the basal layer of the epidermis to the stratum corneum, significantly boosting skin hydration.[2][4][5] Beyond hydration, studies have shown that this peptide promotes keratinocyte proliferation and increases the synthesis of Collagen I, contributing to improved skin barrier function and overall anti-aging effects.[1][2][4][6]

This document provides detailed protocols for three common cell viability assays—MTT, Neutral Red, and Calcein-AM—to quantitatively assess the pro-proliferative effects of this compound on human keratinocytes in vitro.

Mechanism of Action: this compound

This compound stimulates the expression of the AQP3 gene in keratinocytes.[4] The resulting increase in AQP3 protein enhances water transport, leading to improved cellular hydration and viability. This improved physiological state, combined with other signaling effects, stimulates keratinocyte proliferation and collagen synthesis, strengthening the epidermal barrier.[2][4]

Data Presentation

The following table presents illustrative data on the dose-dependent effect of this compound on keratinocyte viability after a 48-hour treatment period, as measured by a standard viability assay.

Note: This data is for illustrative purposes only, based on the known proliferative effects of the peptide.[2][4] Actual results may vary based on experimental conditions, cell line, and assay used.

| This compound Concentration (ng/mL) | Mean Cell Viability (% of Control) | Standard Deviation (±) |

| 0 (Control) | 100.0 | 4.5 |

| 10 | 108.2 | 5.1 |

| 50 | 121.5 | 6.3 |

| 100 | 135.8 | 5.9 |

| 250 | 142.3 | 6.8 |

| 500 | 140.1 | 7.2 |

Experimental Workflow

A generalized workflow for assessing the effect of this compound on keratinocytes is outlined below. This workflow is applicable to all the detailed protocols that follow.

References

- 1. This compound: Revolutionizing Skin Hydration and Anti-Aging Care with Make Peptides - Buy hexapeptide, Make Peptides, Make Peptide Product on Skincare peptides [polypeptideapi.com]

- 2. green-river.eu [green-river.eu]

- 3. experchem.com [experchem.com]

- 4. This compound | Diffuporine™ | Cosmetic Ingredients Guide [ci.guide]

- 5. Skin moisture peptide white color this compound / Diffuporine from reliable Chinese supplier [youngshececilia.com]

- 6. bkherb.com [bkherb.com]

Acetyl Hexapeptide-37: Application Notes and Protocols for In Vitro Studies in Human Keratinocytes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known effects of Acetyl hexapeptide-37 on human keratinocytes and offer detailed protocols for conducting dose-response studies. This compound, a synthetic peptide, has been shown to modulate key cellular processes in keratinocytes, primarily related to skin hydration and extracellular matrix production.

Principle of Action

This compound primarily functions by enhancing the expression of Aquaporin-3 (AQP3) in human keratinocytes.[1] AQP3 is a crucial channel protein that facilitates the transport of water and glycerol (B35011) across the cell membrane. By upregulating AQP3, this compound improves the water flux from the basal layer of the epidermis to the stratum corneum, thereby enhancing skin hydration. Additionally, this peptide is reported to stimulate keratinocyte proliferation and increase the synthesis of Collagen I, a key structural protein in the dermis.[1][2]

Data Summary

The following tables summarize the available quantitative data on the effects of this compound on human keratinocytes.

Table 1: Effect of this compound on Aquaporin-3 (AQP3) mRNA Expression in Human Keratinocytes

| Concentration of this compound | Change in AQP3 mRNA Expression | Reference |

| 50 ng/mL | Increase | [1] |

| 250 ng/mL | Increase | [1] |

Note: Specific fold-increase data is not publicly available, but one source mentions a boost in AQP3 production up to two-fold, though the concentration for this effect is not specified.[2]

Table 2: Qualitative Effects of this compound on Human Keratinocytes

| Endpoint | Effect |

| Keratinocyte Proliferation | Promotion |

| Collagen I Synthesis | Increase |

Signaling Pathway and Experimental Workflow

The proposed mechanism of action for this compound involves the upregulation of AQP3, which in turn enhances cellular hydration and influences proliferation. The experimental workflow to determine the dose-response of this peptide on keratinocytes involves cell culture, treatment with the peptide, and subsequent analysis of specific endpoints.

Experimental Protocols

The following are detailed protocols for key experiments to assess the dose-response effects of this compound on human keratinocytes.

Protocol 1: Assessment of Keratinocyte Proliferation using MTT Assay

Objective: To determine the effect of different concentrations of this compound on the proliferation of human keratinocytes.

Materials:

-

Human keratinocytes (e.g., HaCaT cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (e.g., 1 mg/mL in sterile water)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed human keratinocytes in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Peptide Treatment: Prepare serial dilutions of this compound in complete DMEM to achieve final concentrations ranging from 1 ng/mL to 10 µg/mL. Remove the medium from the wells and replace it with 100 µL of the respective peptide dilutions. Include a vehicle control (medium without peptide).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Assay:

-

After incubation, add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle control. Plot the percentage of cell proliferation against the concentration of this compound to generate a dose-response curve.

Protocol 2: Analysis of Aquaporin-3 (AQP3) mRNA Expression by RT-qPCR

Objective: To quantify the dose-dependent effect of this compound on AQP3 mRNA expression in human keratinocytes.

Materials:

-

Human keratinocytes

-

6-well cell culture plates

-

This compound

-

RNA extraction kit (e.g., TRIzol reagent)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for AQP3 and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Cell Culture and Treatment: Seed keratinocytes in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 10, 50, 100, 250 ng/mL) for 24 hours.

-

RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR:

-

Prepare the qPCR reaction mixture containing cDNA, primers for AQP3 or the housekeeping gene, and qPCR master mix.

-

Perform the qPCR reaction using a standard thermal cycling protocol.

-

-

Data Analysis: Calculate the relative expression of AQP3 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.

Protocol 3: Quantification of Collagen I Synthesis by ELISA

Objective: To measure the effect of this compound on the production of Collagen I in human keratinocytes.

Materials:

-

Human keratinocytes

-

24-well cell culture plates

-

This compound

-

Human Collagen I ELISA kit

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

Procedure:

-

Cell Culture and Treatment: Seed keratinocytes in 24-well plates and culture until they reach near-confluency. Treat the cells with a range of concentrations of this compound for 72 hours.

-

Sample Collection:

-

Collect the cell culture supernatant.

-

Wash the cell layer with PBS and lyse the cells using a suitable lysis buffer.

-

-

Protein Quantification: Determine the total protein concentration in the cell lysates using a BCA assay for normalization.

-

ELISA:

-

Perform the ELISA for human Collagen I on both the cell culture supernatant and the cell lysates according to the manufacturer's instructions.

-

-

Data Analysis: Quantify the concentration of Collagen I from the standard curve. Normalize the amount of Collagen I to the total protein concentration in the cell lysates. Express the results as a fold change relative to the vehicle control.

References

Troubleshooting & Optimization

Long-term stability of Acetyl hexapeptide-37 in research formulations.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetyl hexapeptide-37 in research formulations.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound?

A1: Proper storage is critical to maintain the stability and bioactivity of this compound. For long-term storage, the lyophilized powder should be kept at -20°C or -80°C.[1] Stock solutions, once prepared, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[1]

Q2: What is the primary mechanism of action for this compound?

A2: this compound enhances skin hydration by increasing the expression of Aquaporin-3 (AQP3), a protein channel that facilitates the transport of water and glycerol (B35011) across cell membranes.[2][3] This increased AQP3 expression improves the water flux from the basal layer of the epidermis to the stratum corneum, enhances the skin's barrier function, and promotes collagen I synthesis and keratinocyte proliferation.[2][3]

Q3: What are the expected degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, peptides, in general, are susceptible to degradation through hydrolysis of peptide bonds, deamidation of asparagine and glutamine residues, and oxidation of certain amino acids. Given its sequence (Ac-Ser-Pro-Ala-Gly-Gly-Pro-NH2), hydrolysis at the peptide bonds and modifications to the serine and proline residues under harsh pH or high-temperature conditions could be potential degradation routes. The N-terminal acetylation helps to protect against enzymatic degradation by aminopeptidases.

Q4: How does pH and temperature affect the stability of this compound in aqueous solutions?

A4: There is limited publicly available quantitative data on the specific effects of pH and temperature on this compound stability. However, for peptides in general, stability is optimal at a slightly acidic pH (around 5-6).[4] Extreme pH values (highly acidic or alkaline) and elevated temperatures can accelerate hydrolysis and other degradation reactions. It is recommended to conduct formulation-specific stability studies to determine the optimal pH and temperature for your research needs.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation in Aqueous Buffers

-

Possible Cause: this compound, like many peptides, can exhibit limited solubility or aggregation in aqueous buffers, especially at high concentrations or near its isoelectric point.

-

Solution:

-

Initial Dissolution: Dissolve the lyophilized peptide in a small amount of sterile, distilled water or a suitable organic solvent like DMSO before diluting it into your aqueous buffer.

-

pH Adjustment: Adjust the pH of the buffer. For many peptides, solubility is improved at a pH away from their isoelectric point.

-

Sonication: Use brief sonication in a water bath to aid dissolution, but avoid prolonged exposure that can generate heat and promote degradation.

-

Issue 2: Inconsistent or Unexpected Results in Cell-Based Assays

-

Possible Cause 1: Peptide Degradation: The peptide may have degraded due to improper storage or handling, leading to reduced bioactivity.

-

Solution: Always use freshly prepared solutions from properly stored lyophilized powder. Aliquot stock solutions to minimize freeze-thaw cycles.

-

-

Possible Cause 2: Interference with Assay Components: Peptides can sometimes interact with components in the cell culture media or with assay reagents, leading to artifacts.[5]

-

Solution: Run appropriate controls, including a vehicle control (the buffer the peptide is dissolved in) and the peptide in media without cells, to identify any background signal or interference.

-

-

Possible Cause 3: Cellular Stress: High concentrations of the peptide or the solvent used for dissolution (like DMSO) may induce cellular stress or toxicity, affecting the assay results.

-

Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration of the peptide for your specific cell type and assay. Ensure the final concentration of any organic solvent is well below the threshold for cellular toxicity.

-

Issue 3: Difficulty in Detecting and Quantifying this compound by HPLC

-

Possible Cause: The analytical method is not optimized for this specific peptide.

Data Presentation

Table 1: Illustrative Long-Term Stability of this compound (Lyophilized Powder)

| Storage Condition | Duration | Purity by HPLC (%) (Illustrative) |

| -80°C | 24 months | >98% |

| -20°C | 12 months | >97% |

| 2-8°C | 6 months | >95% |

| Room Temperature | 1 month | >90% |

Note: This data is illustrative and based on general peptide stability. Actual stability should be confirmed by experimental analysis.

Table 2: Illustrative Stability of this compound in Aqueous Solution (1 mg/mL)

| Storage Condition | Duration | Purity by HPLC (%) (Illustrative) |

| -80°C | 6 months | >95% |

| -20°C | 1 month | >92% |

| 4°C | 1 week | >90% |

Note: This data is illustrative. The stability of peptides in solution is highly dependent on the specific buffer composition and pH.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound (Illustrative)

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

-

Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in water.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature for 24 hours.

-

Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.

-

Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.

-

-

Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC-MS method.

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products. Mass spectrometry can be used to determine the mass of the degradation products to help in their identification.

Protocol 2: HPLC-MS Method for this compound Analysis (Illustrative)

This protocol provides a starting point for developing an HPLC-MS method for the analysis of this compound.

-

HPLC System: A standard HPLC system with a UV detector and coupled to a mass spectrometer.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).

-

Gradient:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30-35 min: 95% to 5% B

-

35-40 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm and Mass Spectrometry (Electrospray Ionization - Positive Mode).

-

Injection Volume: 10 µL.

Mandatory Visualizations

Caption: Hypothetical signaling pathway for this compound-induced AQP3 expression.

Caption: General experimental workflow for forced degradation stability testing.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. green-river.eu [green-river.eu]

- 3. experchem.com [experchem.com]

- 4. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Troubleshooting inconsistent results in Acetyl hexapeptide-37 experiments

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetyl hexapeptide-37. The information is presented in a question-and-answer format to directly address common issues that may lead to inconsistent experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing inconsistent or no significant increase in Aquaporin-3 (AQP3) mRNA levels after treating human keratinocytes with this compound. What are the potential causes?

A1: Inconsistent AQP3 mRNA upregulation can stem from several factors, ranging from peptide quality and handling to experimental setup. Here’s a systematic troubleshooting approach:

-

Peptide Integrity and Handling:

-

Purity and Quality: Ensure the this compound used is of high purity (≥95%). Impurities can interfere with its activity.[1] Request a certificate of analysis (CoA) from your supplier.

-

Solubility: this compound is soluble in water.[2] However, improper dissolution can lead to inaccurate concentrations. Prepare fresh stock solutions in sterile, nuclease-free water or a recommended buffer. Sonication may aid in dissolving the peptide.[1]

-

Storage: Store the lyophilized peptide at -20°C or -80°C for long-term stability.[3] Avoid repeated freeze-thaw cycles of stock solutions, which can degrade the peptide. Aliquot stock solutions into single-use volumes.

-

-

Experimental Conditions:

-

Dose-Response: The effect of this compound is dose-dependent. If the concentration is too low, you may not see a response. Conversely, excessively high concentrations might lead to off-target effects or cytotoxicity. Based on existing data, concentrations between 50 ng/mL and 250 ng/mL have been shown to increase AQP3 mRNA in human keratinocytes.[4] We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and conditions.

-

Time-Course: The timing of analysis is critical. AQP3 mRNA expression may peak at a specific time point post-treatment. Consider a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation period. For other AQP3-inducing compounds, mRNA levels have been observed to peak around 24 hours and then decline.

-

Cell Culture Conditions:

-

Cell Passage Number: High-passage number cells can exhibit altered responses. Use cells within a consistent and low passage range for all experiments.

-

Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interfere with peptide activity or AQP3 expression. If possible, reduce the serum concentration during the peptide treatment period.

-

Contamination: Mycoplasma contamination can significantly alter cellular responses and gene expression. Regularly test your cell cultures for mycoplasma.

-

-

-

qPCR Assay-Specific Issues:

-

RNA Quality: Ensure high-purity, intact RNA is used for cDNA synthesis.

-

Primer Design: Use validated primers for AQP3 and your chosen housekeeping genes. Poor primer efficiency can lead to inaccurate results.

-

Troubleshooting Workflow for Inconsistent AQP3 mRNA Results

Q2: Our Western blot results for AQP3 protein are weak, or we see multiple bands, leading to inconsistent quantification. How can we improve this?

A2: Western blotting for AQP3 can be challenging due to its nature as a membrane protein and the presence of glycosylated forms.

-

Weak or No Signal:

-

Protein Extraction: Use a lysis buffer formulated for membrane proteins, including protease inhibitors.

-

Protein Loading: Load a sufficient amount of total protein (20-40 µg) per well. Use a positive control, such as a cell line known to express high levels of AQP3.

-

Primary Antibody: Ensure the primary antibody is validated for Western blotting and used at the recommended dilution. Incubate overnight at 4°C to increase signal.

-

Transfer Efficiency: Verify the transfer of proteins to the membrane using Ponceau S staining. Optimize transfer conditions (time and voltage) for a protein of AQP3's size (non-glycosylated ~28-32 kDa, glycosylated ~35-45 kDa).

-

-

Multiple Bands:

-

Glycosylation: AQP3 exists in both non-glycosylated and glycosylated forms, which will appear as separate bands. The upper band (glycosylated) is often more prominent and is the mature form of the protein.

-

Antibody Specificity: Use a highly specific monoclonal antibody if non-specific bands are an issue.

-

Blocking: Block the membrane for at least 1 hour at room temperature using 5% non-fat milk or BSA in TBST. Insufficient blocking can lead to high background and non-specific bands.

-

Expected AQP3 Bands in Western Blot

| Form | Approximate Molecular Weight | Notes |

| Glycosylated | ~35-45 kDa | Mature, functional form, often appears as a broader band. |

| Non-glycosylated | ~28-32 kDa | Immature form, may be less abundant. |

Q3: We are not observing the expected increase in keratinocyte proliferation after treatment with this compound. What should we check?

A3: Inconsistent cell proliferation results can be due to several factors. Besides verifying the peptide's quality and handling as mentioned in Q1, consider the following:

-

Assay Type and Timing:

-

MTT/MTS vs. Direct Counting: Colorimetric assays like MTT measure metabolic activity, which usually correlates with cell number but can be influenced by changes in cellular metabolism. Direct cell counting or assays that measure DNA synthesis (e.g., EdU or BrdU incorporation) can provide more direct evidence of proliferation.

-

Assay Duration: Proliferation is a time-dependent process. A single time point may not be sufficient. We recommend a time-course of 24, 48, and 72 hours.

-

-

Experimental Conditions:

-

Cell Seeding Density: Ensure a consistent and optimal cell seeding density. If cells are too confluent, contact inhibition will prevent proliferation, masking any effect of the peptide.

-

Serum Starvation: To synchronize cells and reduce baseline proliferation, it is common to serum-starve the cells for a period (e.g., 12-24 hours) before adding the peptide in a low-serum or serum-free medium.

-

Experimental Workflow for Cell Proliferation Assay

References

- 1. mdpi.com [mdpi.com]

- 2. This compound - Cosmetic Grade White Powder, 98% Purity, Water Soluble, 2-year Shelf Life, Enhances Skin Hydration And Barrier Function at Best Price in Chengdu | Chengdu Youngshe Chemical Co,.ltd [tradeindia.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. green-river.eu [green-river.eu]

Considerations for dissolving and storing Acetyl hexapeptide-37 for research.

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective dissolution and storage of Acetyl hexapeptide-37 in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in water.[1][2][3] For research purposes, sterile, deionized or distilled water is recommended to prepare stock solutions.

Q2: What is the solubility of this compound in water?

A2: The peptide is soluble in water at a concentration of greater than 1 mg/mL.[1]

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, slowly add the appropriate volume of pre-warmed (37°C) sterile water to the vial containing the lyophilized peptide.[4] Gently vortex or pipette to ensure complete dissolution. Avoid vigorous shaking, which can cause peptide degradation.

Q4: What are the recommended storage conditions for powdered this compound?

A4: For long-term storage, the lyophilized powder should be stored in a cool, dark, and clean place.[1] Specific recommendations include -80°C for up to 2 years or -20°C for up to 24 months.[1][5]

Q5: How should I store stock solutions of this compound?

A5: Stock solutions should be stored sealed and away from moisture.[5] For optimal stability, store at -80°C for up to 6 months or at -20°C for up to 1 month.[5] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Q6: I am observing incomplete dissolution of the peptide. What should I do?

A6: If you encounter solubility issues, ensure you are using a sufficient volume of water and that the peptide has been allowed adequate time to dissolve. Gentle warming to 37°C and brief, gentle vortexing can aid dissolution. If the issue persists, sonication in a water bath for a short period may be attempted, though this should be done with caution to prevent peptide degradation.

Q7: Can I store the stock solution at 4°C?

A7: While some suppliers suggest storage at 2-8°C for up to 12 months for the powder, it is generally not recommended for stock solutions for extended periods.[1] For short-term use (a few days), 4°C may be acceptable, but for longer-term stability, freezing at -20°C or -80°C is recommended.[5]

Data Summary Tables

Table 1: Solubility of this compound

| Solvent | Concentration | Reference |

| Water | > 1 mg/mL | [1] |

Table 2: Recommended Storage Conditions for this compound

| Form | Temperature | Duration | Reference |

| Lyophilized Powder | -80°C | 2 years | [5] |

| Lyophilized Powder | -20°C | 24 months | [1] |

| Lyophilized Powder | 2-8°C | 12 months | [1] |

| Stock Solution | -80°C | 6 months | [5] |

| Stock Solution | -20°C | 1 month | [5] |

Experimental Protocols & Workflows

Experimental Workflow: Preparation of this compound Stock Solution

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway: Mechanism of Action of this compound

Caption: this compound signaling pathway in skin cells.

Example Experimental Protocol: In Vitro Assessment of Keratinocyte Proliferation

This protocol is a generalized example for assessing the effect of this compound on human keratinocyte proliferation. Researchers should adapt this protocol based on their specific cell line and experimental setup.

1. Materials and Reagents:

-

Human epidermal keratinocytes (e.g., HaCaT cell line)

-

Keratinocyte growth medium (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin)

-

This compound stock solution (e.g., 1 mg/mL in sterile water)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well cell culture plates

-

Cell proliferation assay kit (e.g., MTT, WST-1, or BrdU)

-

CO2 incubator (37°C, 5% CO2)

2. Cell Seeding:

-

Culture human keratinocytes to approximately 80% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.[4]

-

Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.[4]

-

Resuspend the cell pellet in fresh medium and perform a cell count.[4]

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

3. Treatment with this compound:

-

Prepare serial dilutions of the this compound stock solution in keratinocyte growth medium to achieve the desired final concentrations (e.g., 0.001%, 0.005%, 0.01%).

-

Include a vehicle control (medium with the same amount of sterile water used for the highest peptide concentration) and a negative control (medium only).

-

After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared treatment media.

-

Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

4. Assessment of Cell Proliferation:

-

At the end of the incubation period, assess cell proliferation using a chosen assay kit according to the manufacturer's instructions.

-

For an MTT assay, this typically involves adding the MTT reagent to each well, incubating for 2-4 hours, and then adding a solubilization solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

5. Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

-

Express the results as a percentage of the control (vehicle-treated cells) to determine the effect of this compound on cell proliferation.

-

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed effects.

References

- 1. experchem.com [experchem.com]

- 2. This compound - Cosmetic Grade White Powder, 98% Purity, Water Soluble, 2-year Shelf Life, Enhances Skin Hydration And Barrier Function at Best Price in Chengdu | Chengdu Youngshe Chemical Co,.ltd [tradeindia.com]

- 3. Skin moisture peptide white color this compound / Diffuporine from reliable Chinese supplier [youngshececilia.com]

- 4. Cell culture protocols | Culture Collections [culturecollections.org.uk]

- 5. medchemexpress.com [medchemexpress.com]

Improving the bioavailability of Acetyl hexapeptide-37 in topical research formulations

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of Acetyl hexapeptide-37 in topical research formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in the skin?

A1: this compound is a synthetic peptide designed for cosmetic and research applications. Its primary mechanism of action is to improve skin hydration by increasing the expression of Aquaporin-3 (AQP3), a protein channel in cell membranes that facilitates the transport of water and glycerol.[1][2] By boosting AQP3 levels, this compound enhances the water flux from the basal layer of the epidermis to the stratum corneum, leading to improved skin hydration, barrier function, and a more rejuvenated appearance.[1][3][4]

Q2: What are the main challenges in delivering this compound topically into the skin?

A2: The primary challenge for the topical delivery of this compound, like many peptides, is its hydrophilic nature and relatively large molecular size. These characteristics hinder its passive diffusion across the lipophilic stratum corneum, the outermost layer of the skin, which acts as a barrier.[5] This can limit the bioavailability of the peptide in the deeper layers of the epidermis where it exerts its effects.

Q3: What are some effective strategies to improve the skin penetration of this compound?

A3: Several strategies can be employed to enhance the topical delivery of this compound:

-

Formulation with Penetration Enhancers: Incorporating chemical penetration enhancers into the formulation can reversibly disrupt the stratum corneum barrier, allowing for better peptide penetration.

-

Advanced Emulsion Systems: Utilizing complex emulsion systems like water-in-oil-in-water (W/O/W) or microemulsions can improve the encapsulation and delivery of hydrophilic peptides.

-

Vesicular Carrier Systems: Encapsulating this compound in liposomes or other nanocarriers can protect the peptide from degradation and facilitate its transport into the skin.[6]

-

Physical Enhancement Techniques: Methods like microneedle application can create transient micropores in the skin, significantly increasing the permeation of hydrophilic peptides.[7][8][9][10][11]

Q4: Are there any known stability issues with this compound in formulations?

A4: Peptides, in general, can be susceptible to degradation in aqueous formulations through processes like hydrolysis, oxidation, and aggregation.[12][13][14] For this compound, it is crucial to control the pH of the formulation and consider the use of stabilizers or antioxidants to ensure its stability and efficacy over time.[15] The acetylation of the N-terminus of the peptide is a modification that already enhances its stability.[5]

Troubleshooting Guides

Issue 1: Poor Efficacy of this compound Formulation in In-Vitro/Ex-Vivo Skin Models

| Possible Cause | Troubleshooting Step | Expected Outcome |

| Inadequate Skin Penetration | 1. Incorporate a Penetration Enhancer: Add a known penetration enhancer (e.g., propylene (B89431) glycol, oleic acid) to the formulation. 2. Optimize Vehicle Composition: Experiment with different emulsion types (O/W, W/O, W/O/W) to find the most suitable vehicle for peptide delivery. 3. Utilize Vesicular Carriers: Encapsulate this compound in liposomes or other nanocarriers. | Increased permeation of the peptide through the stratum corneum, leading to higher concentrations in the epidermis and dermis. |

| Peptide Degradation in Formulation | 1. pH Adjustment: Ensure the formulation pH is within the optimal stability range for the peptide. 2. Add Stabilizers: Incorporate antioxidants or chelating agents to prevent oxidative degradation. 3. Storage Conditions: Store the formulation at recommended temperatures and protect from light.[2] | Maintained peptide integrity and concentration in the formulation over time, ensuring consistent efficacy. |

| Peptide Aggregation | 1. Solubility Check: Ensure the peptide is fully solubilized in the chosen vehicle. 2. Conformational Analysis: Use techniques like FTIR spectroscopy to check for changes in the peptide's secondary structure that may indicate aggregation.[16][17][18][19][20] | A stable, homogenous formulation with the peptide in its active, monomeric form. |

Issue 2: Inconsistent Results in Skin Hydration Studies

| Possible Cause | Troubleshooting Step | Expected Outcome |

| Variability in Skin Samples | 1. Standardize Skin Source: Use skin from a consistent source (e.g., specific anatomical site, single donor for ex-vivo studies). 2. Ensure Skin Integrity: Pre-screen skin samples for barrier function (e.g., TEWL measurements) before the experiment. | Reduced variability in baseline skin properties, leading to more consistent and reproducible results. |

| Inaccurate Hydration Measurement | 1. Calibrate Instrumentation: Ensure that skin hydration measurement devices (e.g., Corneometer) are properly calibrated.[21] 2. Controlled Environment: Conduct studies in a temperature and humidity-controlled environment to minimize environmental effects on skin hydration. | Accurate and reliable measurements of skin hydration levels. |

| Insufficient Application of Formulation | 1. Standardize Application Dose: Apply a precise and consistent amount of the formulation per unit area of the skin. 2. Ensure Uniform Spreading: Use a standardized procedure to apply and spread the formulation evenly on the skin surface. | Consistent delivery of the active peptide to the skin, resulting in more uniform biological responses. |

Data Presentation

Table 1: In-Vivo Skin Hydration Improvement with this compound

| Study Parameter | Result | Reference |

| Active Ingredient | Cream containing this compound | [1] |

| Volunteer Group | 20 female volunteers (ages 30-50) | [1] |

| Treatment Duration | 56 days (twice daily application) | [1] |

| Improvement in Skin Hydration | 131% | [1] |

Table 2: In-Vitro Skin Permeation Enhancement of a Hydrophilic Hexapeptide using Microneedles

Data from a study on a similar hydrophilic peptide (Acetyl hexapeptide-3) as a proxy for this compound.

| Treatment Group | Cumulative Amount Permeated over 24h (µmol/cm²) | Enhancement Factor | Reference |

| Passive Diffusion (Untreated Skin) | 0.014 ± 0.002 | - | [7][8] |

| Microneedle Pre-treatment | 0.44 ± 0.12 | ~31-fold | [7][8] |

Experimental Protocols

Protocol 1: In-Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To quantify the permeation of this compound from a topical formulation through ex-vivo human or porcine skin.

Materials:

-

Excised human or porcine skin

-

Topical formulation containing this compound

-

Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

-

High-Performance Liquid Chromatography (HPLC) system for peptide quantification[30][31]

-

Microtome and microscope (for skin layer analysis)

Methodology:

-

Skin Preparation: Thaw and cut excised skin to the appropriate size to fit the Franz diffusion cells. Mount the skin between the donor and receptor chambers with the stratum corneum facing the donor compartment.

-

Cell Assembly: Fill the receptor chamber with pre-warmed receptor solution and ensure no air bubbles are trapped beneath the skin.

-

Formulation Application: Apply a precise amount of the topical formulation to the skin surface in the donor chamber.

-

Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 24 hours), collect samples from the receptor solution and replace with fresh, pre-warmed solution.

-

Skin Analysis (Optional): At the end of the experiment, dismount the skin. The skin can be sectioned into stratum corneum, epidermis, and dermis to quantify the amount of peptide retained in each layer.

-

Quantification: Analyze the concentration of this compound in the collected samples and skin layers using a validated HPLC method.

Protocol 2: In-Vivo Skin Hydration Measurement

Objective: To evaluate the effect of a topical formulation containing this compound on skin hydration in human volunteers.

Materials:

-

Topical formulation containing this compound

-

Placebo formulation (vehicle without the peptide)

-

Corneometer or other skin hydration measurement device[21][32][33][34][35]

-

Controlled environment room (constant temperature and humidity)

Methodology:

-

Volunteer Recruitment: Recruit a panel of healthy volunteers with normal to dry skin.

-

Acclimatization: Have volunteers acclimatize in the controlled environment room for at least 30 minutes before each measurement.

-

Baseline Measurement: Measure the baseline skin hydration on designated test areas (e.g., volar forearm) before application of any product.

-

Product Application: Apply a standardized amount of the active and placebo formulations to the respective test areas.

-

Post-Application Measurements: Measure skin hydration at specified time points after application (e.g., 1, 2, 4, 8 hours for short-term studies; or over several weeks for long-term studies).

-

Data Analysis: Compare the changes in skin hydration from baseline for the active formulation versus the placebo to determine the efficacy of this compound.

Mandatory Visualizations

Caption: Experimental workflow for in-vitro skin permeation study.

Caption: Proposed signaling pathway for AQP3 upregulation.

Caption: Troubleshooting logic for low formulation efficacy.

References

- 1. green-river.eu [green-river.eu]

- 2. experchem.com [experchem.com]

- 3. This compound | Diffuporine™ | Cosmetic Ingredients Guide [ci.guide]

- 4. nbinno.com [nbinno.com]

- 5. deascal.com [deascal.com]

- 6. rjptonline.org [rjptonline.org]

- 7. Enhanced delivery of hydrophilic peptides in vitro by transdermal microneedle pretreatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhanced delivery of hydrophilic peptides in vitro by transdermal microneedle pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jddtonline.info [jddtonline.info]

- 11. Recent advances in microneedles-mediated transdermal delivery of protein and peptide drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pepdoopeptides.com [pepdoopeptides.com]

- 13. Strategies for Improving Peptide Stability and Delivery [mdpi.com]

- 14. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 15. seppic.com [seppic.com]

- 16. The conformational analysis of peptides using Fourier transform IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Studying conformational changes and aggregation in biopharmaceuticals using FTIR spectroscopic imaging [spiral.imperial.ac.uk]

- 18. longdom.org [longdom.org]

- 19. Fourier Transform Infrared Spectroscopy of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

- 21. Optical tissue probing: human skin hydration detection by speckle patterns analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

- 23. mdpi.com [mdpi.com]

- 24. diva-portal.org [diva-portal.org]

- 25. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Franz diffusion cell and its implication in skin permeation studies | Semantic Scholar [semanticscholar.org]

- 28. 2024.sci-hub.se [2024.sci-hub.se]

- 29. DSpace [diposit.ub.edu]

- 30. Unraveling the Molecular Mechanisms of Synthetic Acetyl Hexapeptide in E-Cadherin Activation for Tissue Rejuvenation [mdpi.com]

- 31. researchgate.net [researchgate.net]

- 32. mdpi.com [mdpi.com]

- 33. triprinceton.org [triprinceton.org]

- 34. Review of Advances in the Measurement of Skin Hydration Based on Sensing of Optical and Electrical Tissue Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

Validation & Comparative

A Comparative Analysis of Acetyl Hexapeptide-37 and Other Aquaporin Activators for Skin Hydration

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Acetyl hexapeptide-37 and other prominent aquaporin activators used in skincare and dermatology. The focus is on their efficacy in modulating Aquaporin-3 (AQP3), a key water and glycerol (B35011) channel in the epidermis crucial for skin hydration. This document summarizes quantitative data from in-vitro and in-vivo studies, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction to Aquaporin-3 and its Activators

Aquaporin-3 (AQP3) is an aquaglyceroporin, a membrane protein that facilitates the transport of water and small solutes like glycerol across the cell membrane of keratinocytes.[1] The proper functioning of AQP3 is essential for maintaining skin hydration, elasticity, and barrier function.[2][3] A decrease in AQP3 expression is associated with skin dryness and aging.[4] Consequently, activating AQP3 has become a key strategy in the development of advanced hydrating skincare ingredients.

This guide focuses on a comparative evaluation of the following AQP3 activators:

-

This compound: A synthetic peptide designed to enhance skin hydration.[5]

-

Glyceryl Glucoside: A natural compound found in certain plants and microorganisms, known for its moisturizing properties.[6][7]

-

Piptadenia colubrina Peel Extract: A botanical extract with demonstrated effects on skin hydration.[8]

-

Glycerol: A well-established humectant that also plays a role in AQP3 function.[2]

Quantitative Comparison of Aquaporin-3 Activation

The following tables summarize the quantitative data on the efficacy of different aquaporin activators in upregulating AQP3 expression and improving skin hydration.

Table 1: In-Vitro AQP3 mRNA Expression in Human Keratinocytes

| Activator | Concentration | Fold Increase in AQP3 mRNA Expression | Study Reference |

| This compound | 50 ng/mL | Not specified, but significant increase observed | [5] |

| This compound | 250 ng/mL | Not specified, but significant increase observed | [5] |

| Glyceryl Glucoside | 3% (w/v) | ~2.15-fold (215%) | [7] |

| Glyceryl Glucoside | Not specified | 2.51-fold | [9] |

| Piptadenia colubrina Peel Extract | 10 mg/mL | Significant increase | [10] |

| Piptadenia colubrina Peel Extract | 20 mg/mL | Significant increase | [10] |

| Piptadenia colubrina Peel Extract | Not specified | ~3.5-fold | [8] |

Table 2: In-Vitro AQP3 Protein Expression

| Activator | Method | Result | Study Reference |

| This compound | Not specified | Up to 2-fold increase in AQP3 production | [11] |

| Glyceryl Glucoside | Western Blot | 2.00-fold increase in WT HaCaT cells | [12] |

| Piptadenia colubrina Peel Extract | Immunohistochemistry | Increased immunoreactivity in human skin explants | [10] |

Table 3: In-Vivo Skin Hydration Improvement

| Activator | Concentration in Formulation | Duration of Use | Improvement in Skin Hydration | Study Reference |

| This compound | Not specified | 56 days | 131% improvement | [5] |

| Glyceryl Glucoside | 5% | Not specified | Significant increase in skin hydration | [13] |

| Piptadenia colubrina Peel Extract | 5% | Not specified | Significant improvement in skin capacitance | [3] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in this guide to provide a basis for reproducibility and further research.

In-Vitro AQP3 mRNA Expression Analysis in Human Keratinocytes

-

Cell Culture: Normal Human Epidermal Keratinocytes (NHEK) are cultured in a suitable keratinocyte growth medium.

-

Treatment: Cells are treated with the test aquaporin activator (e.g., this compound, Glyceryl Glucoside, or Piptadenia colubrina peel extract) at various concentrations for a specified period (e.g., 24 hours). A vehicle control (the solvent used to dissolve the activator) is run in parallel.

-

RNA Extraction: Total RNA is extracted from the treated and control cells using a suitable RNA isolation kit.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Real-Time Polymerase Chain Reaction (RT-PCR): The cDNA is then used as a template for RT-PCR with primers specific for the AQP3 gene and a housekeeping gene (e.g., GAPDH or 18S rRNA) for normalization.

-

Data Analysis: The relative expression of AQP3 mRNA is calculated using the comparative Ct (ΔΔCt) method, and the results are expressed as a fold change compared to the vehicle control.

In-Vivo Skin Hydration Measurement

-

Subject Recruitment: A panel of healthy volunteers with normal to dry skin is recruited.

-

Product Application: The test product containing the aquaporin activator and a placebo (vehicle) are randomly assigned to be applied to specific areas of the skin (e.g., forearms) twice daily for a defined period (e.g., 28 or 56 days).

-

Corneometry: Skin surface hydration is measured at baseline and at regular intervals throughout the study using a Corneometer®. This instrument measures the electrical capacitance of the skin, which is proportional to its water content.

-

Data Analysis: The change in skin hydration from baseline is calculated for both the test and placebo products. Statistical analysis is performed to determine the significance of the difference between the two treatments.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, illustrate the proposed signaling pathways for aquaporin activation and the workflows of the key experiments.

Caption: Proposed signaling pathway for AQP3 upregulation by various activators.

Caption: Workflow for in-vitro AQP3 mRNA expression analysis.

Discussion

The presented data indicates that this compound, Glyceryl Glucoside, and Piptadenia colubrina peel extract are all effective in upregulating AQP3 expression, leading to improved skin hydration.

-

This compound demonstrates a significant impact on skin hydration in-vivo, with a reported 131% improvement.[5] Its ability to double AQP3 protein production in-vitro provides a strong mechanistic basis for this effect.[11]

-

Glyceryl Glucoside shows a robust effect on AQP3 mRNA expression, with studies indicating a 2.15 to 2.51-fold increase.[7][9] Its mechanism is thought to involve the activation of transcription factors and protein phosphorylation.[6]

-

Piptadenia colubrina Peel Extract also significantly increases AQP3 mRNA expression, with one study reporting up to a 3.5-fold induction.[8]

-

Glycerol 's role is multifaceted; it acts as a humectant and its transport through AQP3 is crucial for skin hydration.[2]

While direct comparative studies are limited, the available data suggests that all these activators are promising ingredients for enhancing skin hydration through the AQP3 pathway. The choice of activator may depend on the desired formulation characteristics, target consumer, and specific product claims.

Further research is warranted to elucidate the precise signaling pathways for each activator and to conduct head-to-head clinical trials to provide a more definitive comparison of their in-vivo efficacy.

References

- 1. pharm.or.jp [pharm.or.jp]

- 2. Aquaporin-3 functions as a glycerol transporter in mammalian skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jcadonline.com [jcadonline.com]

- 5. green-river.eu [green-river.eu]